2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide
CAS No.: 477731-47-8
Cat. No.: VC16185805
Molecular Formula: C13H10Cl2N2O3
Molecular Weight: 313.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477731-47-8 |
|---|---|
| Molecular Formula | C13H10Cl2N2O3 |
| Molecular Weight | 313.13 g/mol |
| IUPAC Name | 2-(2,3-dichlorophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
| Standard InChI | InChI=1S/C13H10Cl2N2O3/c14-10-4-1-5-11(13(10)15)20-8-12(18)17-16-7-9-3-2-6-19-9/h1-7H,8H2,(H,17,18)/b16-7+ |
| Standard InChI Key | VLTNKSUPQWWUDS-FRKPEAEDSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)N/N=C/C2=CC=CO2 |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN=CC2=CC=CO2 |
Introduction
Synthesis
The synthesis of 2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide typically involves:
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Starting Materials:
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2,3-Dichlorophenol
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Ethyl chloroacetate
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Hydrazine hydrate
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Furfural
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Reaction Steps:
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Step 1: Esterification of 2,3-dichlorophenol with ethyl chloroacetate to form ethyl 2-(2,3-dichlorophenoxy)acetate.
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Step 2: Reaction of the ester with hydrazine hydrate to yield 2-(2,3-dichlorophenoxy)acetohydrazide.
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Step 3: Condensation of the hydrazide with furfural under reflux conditions to produce the final hydrazone derivative.
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Table: Key Spectroscopic Data (Hypothetical)
| Technique | Observations |
|---|---|
| IR Spectroscopy | C=O stretch (~1670 cm⁻¹), C=N stretch (~1600 cm⁻¹) |
| NMR (¹H) | Signals for aromatic protons and furan ring hydrogens |
| Mass Spectrometry | Molecular ion peak at ~303 m/z |
Biological Activity
Hydrazone derivatives like this compound are known for their diverse biological activities:
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Antimicrobial Activity: Effective against bacterial and fungal strains due to the presence of the hydrazone group.
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Antioxidant Properties: The electron-rich furan ring may contribute to free radical scavenging.
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Potential Anticancer Activity: Hydrazones have been studied for their ability to inhibit tumor cell proliferation by targeting specific enzymes or DNA.
Applications and Potential Uses
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Medicinal Chemistry:
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Investigated as a lead compound for developing antimicrobial or anticancer agents.
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Potential use in drug delivery systems due to its functional groups that allow further chemical modifications.
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Material Science:
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Could serve as a precursor for synthesizing polymers or coordination complexes with metals.
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Agricultural Chemistry:
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May find application as a pesticide or herbicide due to its dichlorophenoxy group.
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Limitations and Challenges
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Stability Issues: Hydrazones can undergo hydrolysis under acidic or basic conditions.
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Toxicity Concerns: Chlorinated compounds often pose environmental and health risks, necessitating careful evaluation.
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